molecular formula C7H6BrN3 B8053715 6-Bromo-2-methylimidazo[1,2-b]pyridazine

6-Bromo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B8053715
M. Wt: 212.05 g/mol
InChI Key: DFFANULZXFMHJE-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS 1936575-36-8) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. With a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol, this compound is a versatile building block for constructing novel biologically active molecules . The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in drug discovery, and derivatives based on this core are being investigated as novel drug candidates for a range of conditions . Specifically, this scaffold has been identified in patents covering compounds for the potential treatment of medical disorders such as Lewy body dementia, Parkinson's disease, and Gaucher's disease . The bromine atom at the 6-position serves as a reactive handle, enabling further functionalization through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This makes it particularly valuable for medicinal chemists working in hit-to-lead and lead optimization campaigns. Specifications and Handling: • CAS Number: 1936575-36-8 • Molecular Weight: 212.05 g/mol • Molecular Formula: C7H6BrN3 • Purity: 97% • Storage: Must be stored in a dark place, under an inert atmosphere, and at 2-8°C to maintain stability . Safety Information: This compound is classified as dangerous and carries the signal word "Danger" on its GHS pictogram. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Appropriate personal protective equipment and engineering controls should be used when handling. The UN number is 2811, and it is assigned to packing group III . Disclaimer: This product is for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is subject to change without notice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFANULZXFMHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2 Methylimidazo 1,2 B Pyridazine and Its Analogs

Classical and Contemporary Approaches to the Imidazo[1,2-b]pyridazine (B131497) Core Construction

The imidazo[1,2-b]pyridazine scaffold is a key structural motif in medicinal chemistry. nih.gov Its synthesis is primarily achieved through the formation of the five-membered imidazole (B134444) ring fused to a pre-existing pyridazine (B1198779) ring.

Cyclization Reactions for Imidazo[1,2-b]pyridazine Core Assembly

Cyclization reactions are a cornerstone for the assembly of the imidazo[1,2-b]pyridazine core, involving the formation of one or two new bonds to close the imidazole ring.

Palladium-Catalyzed Intramolecular C-N Coupling: Modern synthetic methods include palladium-catalyzed intramolecular amination (C-N coupling) reactions. For instance, the reaction of a substituted 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine (B1208633) can proceed via an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to yield the fused heterocyclic system. researchgate.net

Copper-Catalyzed Oxidative Cyclization: One-pot methodologies have been developed that utilize copper-catalyzed oxidative cyclization. The reaction of haloalkynes with aminopyridazines using a copper catalyst can form 2-halo-substituted imidazo[1,2-b]pyridazines. researchgate.net

1,3-Dipolar Cycloaddition: Advanced approaches, such as 1,3-dipolar cycloaddition reactions, can be used to construct related fused systems like pyrrolo[1,2-b]pyridazines. This involves the reaction of mesoionic compounds (1,3-dipoles) with acetylenic dipolarophiles, which, after the elimination of carbon dioxide, yields the bicyclic scaffold. nih.gov This highlights the versatility of cycloaddition strategies in building nitrogen-bridgehead heterocycles.

POCl₃-Promoted Cyclization: A key step in certain synthetic routes is the use of phosphorus oxychloride (POCl₃) to promote the cyclization of an intermediate, such as 2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-one, to form a tetracyclic pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system. researchgate.net

Table 1: Selected Cyclization Methods for Imidazo[1,2-b]pyridazine and Related Scaffolds
MethodKey Reagents/CatalystsStarting Materials (Example)Product TypeCitation
Palladium-Catalyzed AminationPd(OAc)₂, Xantphos, Cs₂CO₃2-chloro-3-iodopyridine, 3-aminopyridazinePyrido[3',2':4,5]imidazo[1,2-b]pyridazine researchgate.net
Copper-Catalyzed Oxidative CyclizationCu(OTf)₂Haloalkynes, Aminopyridazines2-Halo-substituted imidazo[1,2-b]pyridazines researchgate.net
1,3-Dipolar CycloadditionAcetic Anhydride3(2H)pyridazinone acids, AlkynesPyrrolo[1,2-b]pyridazines nih.gov
POCl₃-Promoted CyclizationPOCl₃2-(3-aminopyridin-2-yl)-6-chloropyridazin-3(2H)-onePyrido[3',2':4,5]imidazo[1,2-b]pyridazine researchgate.net

Condensation Reactions in Imidazo[1,2-b]pyridazine Scaffold Formation

The most traditional and widely used method for constructing the imidazo[1,2-b]pyridazine system is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound. This reaction is analogous to the classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines. bio-conferences.org

The reaction proceeds via initial nucleophilic attack of the pyridazine ring nitrogen (N1) on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. nih.gov The presence of a halogen, such as chlorine or bromine, on the pyridazine ring has been shown to facilitate a successful reaction with good yields. nih.gov

A prominent example is the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, using a reagent like sodium bicarbonate. nih.gov Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, represent a more contemporary condensation approach, allowing the rapid assembly of substituted imidazo[1,2-b]pyridazines from an aminoazine, an aldehyde, and an isocyanide in a single step. researchgate.net

Targeted Synthetic Routes to 6-Bromo-2-methylimidazo[1,2-b]pyridazine

The synthesis of the specific compound this compound involves either building the scaffold with the desired substituents already in place or performing regioselective functionalization on a pre-formed imidazo[1,2-b]pyridazine core.

The most direct synthesis combines the strategies from sections 2.1.2 and 2.2.2, by reacting 3-amino-6-bromopyridazine (B1273705) with 1-chloroacetone or 1-bromoacetone . This one-step condensation and cyclization simultaneously introduces the methyl group at the 2-position and forms the desired bicyclic core.

Regioselective Bromination Strategies within the Imidazo[1,2-b]pyridazine System

For an existing 2-methylimidazo[1,2-b]pyridazine (B102022) scaffold, direct bromination is required. Electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine ring preferentially occurs at the C-3 position. This regioselectivity is governed by the stability of the cationic intermediate (Wheland intermediate); attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyridazine ring. echemi.com

However, to achieve the target compound, bromination is required at the C-6 position on the pyridazine ring. This is typically accomplished by starting with a pyridazine ring that is already brominated at the desired position prior to the imidazole ring formation, for example, using 3-amino-6-bromopyridazine as the starting material.

If functionalization of the core is necessary, specific brominating agents are employed:

N-Bromosuccinimide (NBS): This reagent is commonly used for the regioselective bromination of imidazo[1,2-b]pyridazines, typically at the electron-rich C-3 position. nih.gov

Electrochemical Bromination: An environmentally friendly method utilizes an electrochemical cell with tetra-n-butylammonium bromide (TBAB) acting as both the electrolyte and the bromine source. This technique allows for the regioselective bromination of various imidazo (B10784944) heteroaromatic systems in good to excellent yields without the need for transition metals or external oxidants. rsc.org

Table 2: Selected Reagents for Bromination of Imidazo-heteroarenes
ReagentPosition of BrominationMethodCitation
N-Bromosuccinimide (NBS)C-3Chemical nih.gov
Tetra-n-butylammonium bromide (TBAB)Regioselective (typically C-3)Electrochemical rsc.org

Introduction of the Methyl Group at the 2-Position of Imidazo[1,2-b]pyridazine

The methyl group at the C-2 position is typically introduced as part of the α-halocarbonyl component during the initial condensation reaction. The key reagent for this step is a propanone molecule halogenated at the α-carbon.

1-Chloroacetone or 1-Bromoacetone: The condensation of a 3-aminopyridazine derivative with 1-chloroacetone is a direct and efficient method for synthesizing 2-methyl-substituted imidazo[1,2-b]pyridazines. umich.edu The reaction between 3-amino-6-bromopyridazine and 1-chloroacetone would directly yield this compound.

Advanced Synthetic Techniques for Imidazo[1,2-b]pyridazine Scaffolds

Beyond classical methods, several advanced techniques offer efficient and versatile routes to functionalized imidazo[1,2-b]pyridazines.

Domino Organo-Electrochemical Synthesis: This strategy combines synthesis and functionalization in one process. It enables the creation of a brominated imidazo[1,2-b]pyridazine directly from a substituted 2-bromoacetophenone (B140003) and a 2-aminopyridine (B139424) using only catalytic amounts of an electrolyte. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Pre-existing halogenated imidazo[1,2-b]pyridazines, such as 6-bromo- or 3-bromo- (B131339) derivatives, are excellent substrates for a variety of metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Sonogashira, and Heck reactions, which allow for the introduction of a wide range of aryl, alkynyl, and vinyl substituents, respectively, enabling the synthesis of diverse libraries of analogs. researchgate.netnih.gov

Regioselective Metalation: By analogy with related heterocyclic systems, directed ortho-metalation (DoM) and related techniques using organometallic bases (e.g., TMP-bases for magnesiation or zincation) can achieve regioselective functionalization at positions that are otherwise difficult to access. researchgate.net This allows for the introduction of electrophiles at specific sites on the imidazo[1,2-b]pyridazine ring.

Metal-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-b]pyridazine Functionalization

The bromine atom at the C6 position of this compound serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of derivatives. researchgate.net Palladium-catalyzed reactions are the most prominent in this context, with Suzuki-Miyaura, Sonogashira, Heck, Negishi, Kumada, and Stille couplings being extensively utilized for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling an organoboron compound with a halide. nih.govlibretexts.org For imidazo[1,2-b]pyridazines, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl groups at the C6 position. researchgate.netresearchgate.net The reactivity in these couplings can be influenced by the substituent at the C2 position. researchgate.net For instance, the coupling of 6-bromo-2-methylimidazo[1,2-a]pyridine, a close isomer, proceeds efficiently, while the derivative unsubstituted at C2 shows lower reactivity under similar conditions. researchgate.net

Sonogashira Coupling: This coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been applied to the imidazo[1,2-b]pyridazine system to introduce alkynyl moieties, which are valuable precursors for further transformations. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org While less specific information is available for this compound itself, the general methodology is applicable to halo-heterocyclic systems for the introduction of alkenyl substituents. researchgate.netnih.gov

Negishi, Kumada, and Stille Couplings: These reactions, which utilize organozinc, organomagnesium (Grignard reagents), and organotin reagents, respectively, are also part of the synthetic arsenal (B13267) for functionalizing the imidazo[1,2-b]pyridazine core. researchgate.netwikipedia.orgorganic-chemistry.orgwikipedia.org The Kumada coupling, being one of the first discovered cross-coupling methods, is effective for creating C-C bonds with Grignard reagents. wikipedia.orgnih.gov The Stille reaction offers a pathway using often air- and moisture-stable organostannanes. wikipedia.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Imidazo[1,2-b]pyridazine Scaffolds

Reaction Type Substrate Coupling Partner Catalyst System Conditions Product Type Reference(s)
Suzuki-Miyaura 6-Chloro-2-aryl-3-iodoimidazo[1,2-b]pyridazine Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 100 °C 3,6-Diaryl-imidazo[1,2-b]pyridazine researchgate.net
Suzuki-Miyaura 6-Bromo-2-methyl-imidazo[1,2-a]pyridine* Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ DMF, 100 °C 2-Methyl-6-phenyl-imidazo[1,2-a]pyridine* researchgate.net
Sonogashira 6-Bromo-3-iodo-imidazo[1,2-b]pyridazine Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N THF, rt 3-Iodo-6-alkynyl-imidazo[1,2-b]pyridazine researchgate.net
Heck 6-Chloro-3-arylimidazo[1,2-b]pyridazine Alkene Pd(OAc)₂, P(o-tol)₃ DMF, Base 3-Aryl-6-alkenyl-imidazo[1,2-b]pyridazine researchgate.netorganic-chemistry.org
Kumada 6-Bromoimidazo[1,2-b]pyridazine Aryl-MgBr Ni(dppe)Cl₂ or Pd(dppf)Cl₂ THF 6-Aryl-imidazo[1,2-b]pyridazine researchgate.netwikipedia.org
Stille 6-Bromo-3-iodo-imidazo[1,2-b]pyridazine Organostannane Pd(PPh₃)₄ Toluene, 110 °C 3-Iodo-6-substituted-imidazo[1,2-b]pyridazine researchgate.netwikipedia.org

*Note: Data for the closely related imidazo[1,2-a]pyridine (B132010) isomer is included for comparative purposes.

C-H Activation Methodologies for Imidazo[1,2-b]pyridazine Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov For the imidazo[1,2-b]pyridazine scaffold, C-H activation primarily targets the C3 position of the imidazole ring, which is the most electron-rich and susceptible to electrophilic attack. researchgate.netresearchgate.net

Research has demonstrated the successful direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at the C3 position. researchgate.net This methodology allows for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. researchgate.net This approach is particularly valuable as it can be combined with other synthetic steps, such as cross-coupling reactions, in one-pot procedures to build molecular complexity rapidly. researchgate.net Advances in this area include methods for C-arylation, C-benzylation, and C-alkylation of the imidazo[1,2-b]pyridazine core. researchgate.net

Multi-Component Reaction Strategies in Imidazo[1,2-b]pyridazine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netbeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (GBB-3CR) is a prominent MCR for the synthesis of the imidazo[1,2-b]pyridazine core. researchgate.net

This reaction typically involves the condensation of an aminopyridazine, an aldehyde, and an isocyanide under acidic catalysis. researchgate.netbeilstein-journals.org The GBB-3CR provides a direct and versatile route to a wide range of substituted imidazo[1,2-b]pyridazines from simple and readily available precursors. researchgate.net The efficiency and mild conditions of this reaction make it an attractive method for generating libraries of these compounds for biological screening. researchgate.netmdpi.com

Microwave-Assisted Synthesis for Enhanced Imidazo[1,2-b]pyridazine Production

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org The application of microwave irradiation has been successfully demonstrated in the synthesis and functionalization of imidazo[1,2-b]pyridazines and their analogs. rsc.orgnih.govnih.gov

For example, a one-pot synthesis of benzo researchgate.netacs.orgimidazo[1,2-b]pyridazines was developed using microwave irradiation in water, achieving product yields of 89–99% in just 10-15 minutes. rsc.org Microwave heating has also been employed to facilitate nucleophilic aromatic substitution (SNAr) reactions on the imidazo[1,2-b]pyridazine core, allowing for the introduction of various nucleophiles at the C6 position in significantly reduced reaction times. nih.gov Furthermore, microwave-assisted one-pot procedures combining cyclization, Suzuki coupling, and heteroarylation have been developed for related scaffolds, highlighting the power of this technology in complex molecule synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Substrate(s) Method Time Yield Reference(s)
Synthesis of Benzo researchgate.netacs.orgimidazo[1,2-b]pyridazines Arylhydrazonopropanals, Active methylene (B1212753) compounds Conventional Heating 3-6 hours 51-85% rsc.org
Synthesis of Benzo researchgate.netacs.orgimidazo[1,2-b]pyridazines Arylhydrazonopropanals, Active methylene compounds Microwave Irradiation 10-15 minutes 89-99% rsc.org
SNAr on Imidazo[1,2-b]pyridazine 6-Chloro-3-(1H-indazol-4-yl)imidazo[1,2-b]pyridazine, Alcohols Conventional Heating 12-24 hours Moderate nih.gov
SNAr on Imidazo[1,2-b]pyridazine 6-Chloro-3-(1H-indazol-4-yl)imidazo[1,2-b]pyridazine, Alcohols Microwave Irradiation 10 minutes Moderate nih.gov

Green Chemistry Principles and Applications in Imidazo[1,2-b]pyridazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazo[1,2-b]pyridazines.

Key green chemistry approaches in this field include:

Use of Green Solvents: Researchers have successfully utilized environmentally benign solvents like water and eucalyptol (B1671775) in the synthesis of imidazo[1,2-b]pyridazines and related structures. researchgate.netrsc.org For instance, a GBB-3CR was performed under sustainable conditions using eucalyptol as a green solvent. researchgate.net Similarly, a microwave-assisted one-pot synthesis of benzo researchgate.netacs.orgimidazo[1,2-b]pyridazines was developed using water as the solvent. rsc.org

Metal-Free Catalysis: To avoid the environmental impact and cost associated with metal catalysts, metal-free synthetic routes are being explored. A rapid, metal-free synthesis of imidazo[1,2-a]pyridines in water under ambient conditions has been reported, offering significant advantages in terms of green metrics. rsc.org

Energy Efficiency: The use of microwave irradiation, as discussed previously, not only accelerates reactions but also improves energy efficiency compared to prolonged conventional heating. rsc.orgnih.gov

Atom Economy: Multi-component reactions, by their very nature, are highly atom-economical as they incorporate most atoms from the starting materials into the final product, minimizing waste. researchgate.netbeilstein-journals.org

Sequential and One-Pot Functionalization Approaches for Imidazo[1,2-b]pyridazine Derivatives

Sequential and one-pot reactions are advanced synthetic strategies that allow for the construction of complex molecules in a single reaction vessel, avoiding time-consuming and yield-reducing purification steps of intermediates. These approaches are particularly effective for the diverse functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net

A notable example is the one-pot, two-step process for synthesizing 3,6-disubstituted and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net This strategy combines a Suzuki cross-coupling reaction at a halogenated position (e.g., C6) with a subsequent palladium-catalyzed C-H arylation at the C3 position, all under microwave assistance. researchgate.net Similarly, efficient one-pot procedures for the selective functionalization of the related imidazo[1,2-a]pyrazine (B1224502) core have been developed via a sequential Suzuki-Miyaura cross-coupling and direct C-H functionalization. nih.gov These methods provide rapid access to polysubstituted heterocyclic compounds that would otherwise require lengthy, multi-step syntheses. nih.govnih.gov

Chemical Reactivity and Functionalization of the Imidazo 1,2 B Pyridazine System

Reactivity Profile at the 6-Bromo Position of 6-Bromo-2-methylimidazo[1,2-b]pyridazine

The bromine atom at the C6 position serves as a versatile handle for introducing a variety of functional groups through both substitution and cross-coupling reactions. This position on the electron-deficient pyridazine (B1198779) ring is susceptible to attack, facilitating the synthesis of diverse derivatives.

The C6 position of the imidazo[1,2-b]pyridazine (B131497) ring is activated towards Nucleophilic Aromatic Substitution (SNAr), allowing for the displacement of the bromo substituent by various nucleophiles. This reactivity is particularly pronounced for the displacement of halogens on the pyridazine portion of the scaffold. nih.gov Amination reactions, in particular, have been explored at this position.

Historically, C6 amination of 6-halo-imidazo[1,2-b]pyridazines required harsh conditions, such as high temperatures (120°C–130°C) and a large excess (3.0–5.0 equivalents) of the amine nucleophile. researchgate.net More recent methodologies have sought to improve these conditions. One approach involves fluoride-promoted SNAr, although this can still require a significant excess of fluoride (B91410) salts. researchgate.net

A plausible mechanism for SNAr reactions at this position can proceed through a one-step concerted process or a two-step addition-elimination pathway involving a Meisenheimer-type intermediate, depending on the specific substrate and conditions. researchgate.netresearchgate.net Research has demonstrated that for 6-chloro-3-bromoimidazo[1,2-b]pyridazine, amination can be significantly accelerated by using a phase-transfer catalyst in the presence of a fluoride source, allowing the reaction to proceed at lower temperatures and with less excess amine, affording high yields. researchgate.net Besides amines, other nucleophiles like alcohols can also be introduced at the C6 position via SNAr. researchgate.net

Table 1: Examples of SNAr Reactions at C6 of 6-Halo-Imidazo[1,2-b]pyridazines

Starting Material Nucleophile Conditions Product Yield Reference
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Butylamine CsF (1.0 equiv.), BnEt3NCl (10 mol%), DMSO, 100°C 6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine 94% researchgate.net
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Morpholine (B109124) CsF (1.0 equiv.), BnEt3NCl (10 mol%), DMSO, 100°C 3-Bromo-6-(morpholino)imidazo[1,2-b]pyridazine 96% researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C6-bromo position of this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. The Suzuki coupling of 6-bromo-2-methyl- and 2-aryl-imidazo[1,2-a]pyridines, close analogs of the title compound, proceeds efficiently. researchgate.net The reactivity in these systems is influenced by the nature of the substituent at the C2 position. researchgate.net For the pyridazine core, the general protocol involves reacting the bromo-substituted heterocycle with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ in a suitable solvent mixture. nih.govlibretexts.org This methodology has been successfully applied to create 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines through sequential coupling strategies. researchgate.net

Heck Coupling: The Heck reaction allows for the vinylation of the C6 position by reacting the bromo-derivative with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov While specific examples on this compound are not prevalent, the reaction is broadly applicable to aryl bromides. Mechanistic studies on related systems like 3-bromoindazoles have shown that the reaction can be performed with high chemoselectivity. beilstein-journals.org

Sonogashira Coupling: This reaction introduces alkynyl groups at the C6 position. The general conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base. This method has been used to functionalize the 3-position of the imidazo[1,2-b]pyridazine ring and can be extended to the 6-position as well. researchgate.net

Table 2: Representative Cross-Coupling Reactions at C6

Reaction Type Starting Material Coupling Partner Catalyst/Conditions Product Class Reference
Suzuki-Miyaura 6-Bromo-2-methylimidazo[1,2-a]pyridine* Arylboronic acid Pd(PPh₃)₄, Base 6-Aryl-2-methylimidazo[1,2-a]pyridine researchgate.net
Suzuki-Miyaura 3-Bromo-6-(thiophen-2-yl)pyridazine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O, 80°C 3-Phenyl-6-(thiophen-2-yl)pyridazine nih.gov

*Note: Data from the closely related imidazo[1,2-a]pyridine (B132010) analog.

Reactivity and Modification at the 2-Methyl Position of this compound

Direct functionalization of the 2-methyl group on the imidazo[1,2-b]pyridazine scaffold is less common than modifications at other positions. The C2 position of the related imidazo[1,2-a]pyridine is known to be difficult to functionalize directly due to the electronic properties of the ring system. tandfonline.com

However, functionalized methyl groups can be introduced at the C2 position during the synthesis of the heterocyclic core. For instance, the condensation of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com This 2-chloromethyl derivative is a versatile intermediate. The chlorine atom can be readily displaced by nucleophiles. In one documented pathway, the 2-chloromethyl compound was treated with sodium benzenesulfinate (B1229208) to afford the corresponding 2-[(phenylsulfonyl)methyl] derivative in good yield. mdpi.com This strategy of building a reactive handle into the C2 substituent during the initial cyclization provides a key route for diversification at this site.

Table 3: Functionalization via a 2-Chloromethyl Intermediate

Starting Material Reagent Conditions Product Yield Reference

Reactivity and Functionalization at the Imidazole (B134444) Ring (C3) of Imidazo[1,2-b]pyridazine

The C3 position of the imidazole portion of the scaffold is electron-rich and thus highly susceptible to electrophilic attack and modern C-H activation strategies.

The C3 position is the most favorable site for electrophilic substitution on the imidazo[1,2-b]pyridazine ring system. This regioselectivity can be rationalized by the stability of the cationic intermediate (Wheland intermediate) formed upon attack. Attack at C3 allows the positive charge to be delocalized without disrupting the aromatic sextet of the six-membered pyridazine ring. stackexchange.com

Nitration: The nitration of 2-substituted imidazo[1,2-b]pyridazines occurs selectively at the C3 position. For example, treating 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine with a mixture of nitric acid and sulfuric acid at low temperature results in the efficient formation of the 3-nitro derivative. mdpi.com The success and conditions of the nitration can be dependent on the nature of the substituent at the C2 position. researchgate.net

Halogenation: Halogenation also occurs readily at C3. Treatment of 2-substituted imidazo[1,2-b]pyridazines with warm hydrochloric acid can lead to chlorination at this position. researchgate.net

Table 4: Electrophilic Substitution Reactions at C3

Reaction Type Starting Material Reagents Product Yield Reference
Nitration 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine HNO₃, H₂SO₄ 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine 98% mdpi.com

Modern synthetic methods have enabled the direct functionalization of the C3–H bond, avoiding the need for pre-functionalized substrates. These C-H activation strategies are highly atom-economical and provide powerful tools for structural diversification. acs.org

Direct Arylation: Palladium-catalyzed direct C3-arylation of the imidazo[1,2-b]pyridazine scaffold has been achieved with high efficiency. nih.gov Using a catalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) under phosphine-free conditions, a wide range of aryl bromides and even some electron-deficient aryl chlorides can be coupled at the C3 position in good to excellent yields. These reactions can be performed in green solvents such as pentan-1-ol. nih.gov This methodology has been applied to synthesize various 3-(hetero)arylimidazo[1,2-b]pyridazines and can be integrated into one-pot, two-step sequences for creating complex substituted patterns. researchgate.netresearchgate.net Copper-catalyzed C3-arylation has also been developed for the related imidazo[1,2-a]pyridine system, showcasing another potential catalytic approach. nih.gov

Table 5: C-H Activation at C3 of Imidazo[1,2-b]pyridazine

Reaction Type Starting Material Coupling Partner Catalyst/Conditions Product Class Reference
Direct C3-Arylation Imidazo[1,2-b]pyridazine Aryl Bromide Pd(OAc)₂, K₂CO₃, Pivalic Acid, Pentan-1-ol 3-Aryl-imidazo[1,2-b]pyridazine nih.gov

Functionalization Strategies Involving Bridgehead Nitrogen Atoms (N1, N4) in Imidazo[1,2-b]pyridazines

While direct N-alkylation or N-arylation of a pre-formed imidazo[1,2-b]pyridazine ring at the bridgehead nitrogens is not extensively documented in readily available literature, the inherent nucleophilicity of the nitrogen atoms in the precursor molecules plays a crucial role in the synthesis of the scaffold itself. For instance, during the construction of the imidazo[1,2-b]pyridazine ring via the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone, the relative nucleophilicity of the pyridazine ring nitrogens directs the initial site of alkylation. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. nih.gov To achieve the desired regioselectivity for the synthesis of the imidazo[1,2-b]pyridazine core, this more nucleophilic nitrogen is often deactivated, for example, by placing a halogen atom adjacent to it. nih.gov This electronic deactivation redirects the initial alkylation to the nitrogen atom adjacent to the amino group, facilitating the subsequent cyclization to form the fused bicyclic system. nih.gov

Strategies such as the formation of N-oxides or quaternization to form imidazo[1,2-b]pyridazinium salts could potentially be employed to functionalize the N4 position, but specific examples for the this compound compound are not prominently reported. The development of methods for the selective functionalization of the bridgehead nitrogen atoms remains an area with potential for future investigation, which could lead to novel derivatives with interesting biological properties.

Chemo- and Regioselective Functionalization of Imidazo[1,2-b]pyridazine Systems

The chemo- and regioselective functionalization of the carbon framework of the imidazo[1,2-b]pyridazine system is well-established, with various methods available to introduce substituents at specific positions. The inherent electronic properties of the ring system, combined with the directing effects of existing substituents, allow for precise control over the site of reaction.

The most common sites for electrophilic substitution and metal-catalyzed cross-coupling reactions are the C3, C6, and C8 positions. The C3 position in the electron-rich imidazole ring is particularly susceptible to electrophilic attack and is a common site for functionalization. The C6 and C8 positions on the pyridazine ring can also be functionalized, often through metal-catalyzed cross-coupling reactions, especially when a suitable leaving group, such as a halogen, is present.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, are powerful tools for the regioselective functionalization of halo-substituted imidazo[1,2-b]pyridazines. researchgate.net For a compound like this compound, the bromine atom at the C6 position serves as an excellent handle for introducing a wide variety of substituents.

Recent advancements have also focused on the direct C-H activation of the imidazo[1,2-b]pyridazine core, which offers a more atom-economical approach to functionalization. researchgate.net These reactions can be directed to specific C-H bonds based on their acidity and accessibility, as well as the choice of catalyst and directing group.

The following tables summarize some of the key regioselective functionalization strategies for the imidazo[1,2-b]pyridazine system.

Table 1: Regioselective Functionalization of the Imidazo[1,2-b]pyridazine Core

Position Reaction Type Reagents/Conditions Comments
C3 Iodination N-Iodosuccinimide (NIS) Electrophilic substitution on the electron-rich imidazole ring.
C3 Sonogashira Coupling Terminal alkynes, Pd catalyst, Cu(I) cocatalyst Requires a pre-functionalized C3 position (e.g., with iodine).
C3 Stille Coupling Organostannanes, Pd catalyst Enables the introduction of various carbon-based groups at the C3 position. nih.gov
C6 Suzuki-Miyaura Coupling Boronic acids/esters, Pd catalyst, base The bromo group at C6 is an effective leaving group for this reaction.
C6 Nucleophilic Aromatic Substitution (SNAr) Amines, thiols A halogen at the C6 position can be displaced by strong nucleophiles. nih.gov

| C8 | C-H Arylation | Aryl halides, Pd catalyst | Direct functionalization of the C-H bond at the C8 position. |

Table 2: Examples of Chemo- and Regioselective Reactions on Imidazo[1,2-b]pyridazine Derivatives

Starting Material Reagent(s) Product Reaction Type Selectivity Reference
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine Tributyl phenylstannane, Pd2(dba)3, AsPh3 6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine Stille Coupling Regioselective at C3 nih.gov
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N 6-Chloro-2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine Sonogashira Coupling Regioselective at C3 nih.gov

These examples highlight the versatility of the imidazo[1,2-b]pyridazine scaffold and the high degree of control that can be achieved in its functionalization. The ability to selectively modify different positions of the ring system is crucial for the development of new derivatives with tailored properties for various applications, particularly in the field of medicinal chemistry. nih.gov

Derivatives and Structural Modifications of Imidazo 1,2 B Pyridazine

Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-methylimidazo[1,2-b]pyridazine and its Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR studies have provided valuable insights into how different substituents at various positions on the imidazo[1,2-b]pyridazine (B131497) core influence their biological activity. nih.govresearchgate.net

The 6-position of the imidazo[1,2-b]pyridazine scaffold is a key site for modification to modulate biological activity. Studies have shown that the nature of the substituent at this position can significantly impact a compound's potency and selectivity. For instance, in the development of inhibitors for haspin kinase, an important target in cancer therapy, modifications at the C-6 position have been explored. While compounds lacking a substituent at C-6 lose their inhibitory activity, the introduction of various groups can fine-tune their potency. nih.gov

For example, replacing the 6-bromo group with different moieties has been a common strategy. In a series of haspin inhibitors, modulation of the propyl amine at C-6 led to variations in haspin inhibition. nih.gov The presence of a labile proton on the nitrogen of the amine was found to be non-essential for activity. nih.gov Furthermore, cycloalkylamines and piperidine (B6355638) as substituents at the 6-position did not lead to significant changes in activity. nih.gov However, substituting the C-6 alkyloxy group with heteroalkyl cycles, such as prolinol derivatives, resulted in highly active compounds. nih.gov

In the context of ligands for β-amyloid plaques, relevant to Alzheimer's disease, the 6-position substituent also plays a critical role. A 6-methylthio analogue demonstrated higher binding affinity compared to a 6-methoxyl analogue. nih.gov This highlights that even subtle changes in the electronic and steric properties of the substituent at the 6-position can have a profound effect on biological interactions.

Interactive Table: Influence of 6-Position Substituents on Biological Activity

Base Scaffold 6-Position Substituent Target Biological Activity Reference
2-methylimidazo[1,2-b]pyridazine (B102022) Bromo - Starting material for further synthesis -
Imidazo[1,2-b]pyridazine Propyl amine Haspin Kinase Variation in inhibition nih.gov
Imidazo[1,2-b]pyridazine Cycloalkylamines Haspin Kinase No significant change in activity nih.gov
Imidazo[1,2-b]pyridazine Piperidine Haspin Kinase No significant change in activity nih.gov
Imidazo[1,2-b]pyridazine Prolinol derivatives Haspin Kinase Very active nih.gov
2-(4′-Dimethylaminophenyl)imidazo[1,2-b]pyridazine Methylthio β-amyloid plaques High affinity (Ki = 11.0 nM) nih.gov

The substituent at the 2-position of the imidazo[1,2-b]pyridazine ring system also plays a significant role in determining the biological activity of its derivatives. In many instances, a phenyl or substituted phenyl group at this position is crucial for potent activity. nih.gov

For example, in the development of ligands for central benzodiazepine (B76468) receptors, 2-phenyl and substituted phenyl imidazo[1,2-b]pyridazines have shown to be potent agonists. nih.gov In the context of β-amyloid plaque imaging agents, a 2-(4′-dimethylaminophenyl) group was found to be a key feature for high binding affinity. nih.gov The replacement of this phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, suggesting that the phenyl ring is likely required to maintain high affinity. nih.gov

The 3-position of the imidazo[1,2-b]pyridazine scaffold offers another avenue for structural modification to influence biological activity. While less commonly explored than the 2- and 6-positions, modifications at the 3-position have been shown to be important for certain biological targets.

In the development of IKKβ inhibitors, optimization of the 3-position of the imidazo[1,2-b]pyridazine scaffold, along with the 6-position, led to increased cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells. nih.gov For a series of antiulcer agents based on the related imidazo[1,2-a]pyridine (B132010) scaffold, elaboration of a side chain at the 3-position to introduce primary amines, which were then further functionalized, led to compounds with good cytoprotective properties. nih.gov

In the design of haspin kinase inhibitors, the presence of an indazole moiety at the 3-position was found to be crucial for maintaining potent inhibitory activity. nih.gov Compounds lacking this feature lost their activity, indicating its essential role in the key pharmacophore. nih.gov

Stereochemistry can play a critical role in the biological activity of chiral imidazo[1,2-b]pyridazine derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, such as enzymes and receptors.

In the design of haspin kinase inhibitors, chiral prolinol derivatives at the C-6 position of the imidazo[1,2-b]pyridazine core were found to be highly active. nih.gov A preference for the (S)-configuration was observed, highlighting the importance of stereochemistry in achieving optimal activity. nih.gov Compounds of this invention may possess one or more asymmetric centers and can therefore be produced as individual (R)- or (S)-stereoisomers or as mixtures. google.com

Scaffold Hopping and Rational Design Strategies for Imidazo[1,2-b]pyridazine Analogs

Scaffold hopping is a computational chemistry technique used in drug design to identify structurally novel compounds that maintain the same biological activity as a known active compound. This strategy is particularly useful for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.govmdpi.com

In the context of imidazo[1,2-b]pyridazine analogs, scaffold hopping has been employed to develop novel inhibitors for various therapeutic targets. For instance, a scaffold hopping approach was used to discover a new series of Tropomyosin receptor kinase (TRK) inhibitors based on the imidazo[1,2-b]pyridazine core. nih.gov This led to the identification of a promising lead compound with potent inhibitory activity against wild-type and mutant TRK enzymes. nih.gov

Rational design, often guided by structural information from co-crystal structures of target proteins with known inhibitors, is another powerful strategy. nih.gov By understanding the key interactions between a ligand and its target, medicinal chemists can design new analogs with improved binding affinity and selectivity. For example, co-crystal structural information of c-Met and VEGFR2 in complex with known inhibitors was used to design para-substituted imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as dual inhibitors of these kinases. nih.gov This rational approach led to the identification of potent dual inhibitors with significant antitumor efficacy. nih.gov

Advanced Analytical and Computational Investigations

Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Imidazo[1,2-b]pyridazine (B131497) Derivatives

The definitive structural confirmation and characterization of imidazo[1,2-b]pyridazine derivatives rely on a combination of advanced spectroscopic and analytical techniques. These methods provide invaluable information on molecular connectivity, conformation, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure. For instance, in related heterocyclic systems like pyrrolo[1,2-b]pyridazines, ¹H-NMR is used to confirm the position and coupling of protons on the fused rings. nih.gov For a compound like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), a close structural analog, ¹³C NMR analysis precisely identifies the chemical shifts for each carbon atom in the imidazopyridine core and the attached phenyl ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides exact mass measurements, which are critical for verifying the molecular formula. nih.govsemanticscholar.org For example, the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine shows characteristic isotopic patterns ([M+], [M+2], [M+4]) due to the presence of two bromine atoms. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Studies on related imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine (B132010) derivatives have revealed that the fused ring system is typically planar. nih.govresearchgate.net These analyses also highlight key intermolecular forces, such as hydrogen bonds and π–π stacking interactions, which govern the crystal packing. nih.govresearchgate.net For example, the crystal structure of an imidazo[1,2-b]pyridazine derivative bound to its protein target, Tyk2, revealed the specific hydrogen bonds responsible for its binding mode. nih.govrsc.org

The table below summarizes typical analytical data obtained for a related imidazo[1,2-a]pyridine derivative, which serves as a reference for the characterization of the title compound.

TechniqueObservation for a Related Compound (6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine)Reference
¹³C NMRSignals observed at 145.13 (imidazopyridine carbon), 110.24-132.14 (pyridine carbons), 123.12-132.32 (phenyl carbons), and 113.13-130.10 (imidazole carbons). nih.gov
LC-MassObserved m/z values at 350 [M+], 352 [M+2], 354 [M+4], confirming the presence of two bromine atoms. nih.gov
X-ray CrystallographyReveals a planar conformation with a dihedral angle of 0.62 (17)° between the phenyl and imidazo[1,2-a]pyridine rings. Intermolecular forces include weak C—H⋯π and slipped π–π stacking interactions. nih.gov

Computational Chemistry and Molecular Modeling Studies of Imidazo[1,2-b]pyridazine Systems

Computational chemistry provides powerful insights into the behavior of molecules like 6-Bromo-2-methylimidazo[1,2-b]pyridazine, complementing experimental data and guiding further research. These in silico techniques are instrumental in predicting molecular properties and designing novel compounds with desired activities.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. gsconlinepress.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G*, can accurately predict molecular geometries, which are then compared with experimental data from X-ray crystallography. nih.govgsconlinepress.comnih.gov

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. gsconlinepress.comresearchgate.net A smaller energy gap suggests higher reactivity. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.govresearchgate.net These calculations help rationalize the reactivity and selectivity of pyridazine (B1198779) derivatives in chemical reactions and their potential as corrosion inhibitors. gsconlinepress.com

Quantum Chemical ParameterSignificanceReference
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the ability of a molecule to donate an electron. gsconlinepress.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability of a molecule to accept an electron. gsconlinepress.com
ΔE (Energy Gap = ELUMO - EHOMO)Relates to the chemical reactivity and kinetic stability of the molecule. nih.govgsconlinepress.com
Hardness (η) and Softness (S)Measure the resistance to change in electron distribution. gsconlinepress.com
Electronegativity (χ)Describes the power of an atom to attract electrons to itself. gsconlinepress.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This method is central to drug discovery for understanding how imidazo[1,2-b]pyridazine derivatives interact with biological targets. figshare.comnih.gov

Docking studies have been instrumental in optimizing imidazo[1,2-b]pyridazine-based inhibitors for various protein kinases, such as Tyk2, Haspin, and mTOR. nih.govfigshare.comnih.gov The simulations reveal the binding mode of the ligand within the protein's active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the cocrystal structure of an imidazo[1,2-b]pyridazine derivative with the Tyk2 pseudokinase (JH2) domain showed two critical hydrogen bond networks: one at the hinge region and another near the gatekeeper residue. nih.gov This detailed interaction analysis allows medicinal chemists to design modifications to the scaffold that enhance binding affinity and selectivity. rsc.org

Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution across a molecule. nih.gov These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. MEP analysis is crucial for understanding intermolecular interactions, particularly in biological systems where electrostatic complementarity between a ligand and its receptor is vital for binding.

The imidazo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. drugbank.com In silico approaches are heavily utilized to explore and optimize derivatives of this scaffold for various therapeutic applications.

The process often begins with a hit compound, identified through screening. Computational tools are then used to guide its evolution into a lead compound with improved potency, selectivity, and pharmacokinetic properties. rsc.org For example, in the development of Tyk2 inhibitors, researchers replaced an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety to reduce the calculated lipophilicity (cLogP) and improve metabolic stability, a modification guided by computational predictions. nih.gov Similarly, structure-activity relationship (SAR) studies, often rationalized through molecular modeling, have led to potent imidazo[1,2-b]pyridazine-based inhibitors of targets implicated in cancer and inflammatory diseases. figshare.comnih.gov

Academic Research Applications and Biological Target Engagement Studies

Kinase Inhibition Research Involving Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine (B131497) core is recognized as a "hinge-binding" moiety, a critical feature for inhibitors that compete with ATP for the active site of protein kinases. nih.gov The kinase family is a large group of enzymes that regulate most major cellular processes, and their aberrant activity is linked to numerous diseases, including cancer and inflammatory disorders. dundee.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The versatility of the imidazo[1,2-b]pyridazine scaffold, which allows for substitutions at positions 2, 3, 6, 7, and 8, dictates the compound's selectivity and potency against specific kinases. nih.gov

The DYRK family of serine-threonine kinases, particularly DYRK1A, has garnered attention as a therapeutic target for conditions such as cancer, type 2 diabetes, and neurological disorders. dundee.ac.uknih.gov Research has identified 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of DYRKs. nih.gov

In one line of research, an imidazo[1,2-b]pyridazine fragment was optimized through structure-activity relationship (SAR) studies and in silico design. dundee.ac.ukdundee.ac.uk This led to the discovery of potent cellular inhibitors of DYRK1A with high selectivity over the broader kinome. dundee.ac.uknih.govdundee.ac.uk For instance, compound 20a (a 3,6-disubstituted imidazo[1,2-b]pyridazine) demonstrated an IC₅₀ of 50 nM against DYRK1A. nih.gov Further crystallographic studies helped elucidate the binding mode, enabling the rational design of derivatives with improved selectivity against closely related kinases like the CLK family. dundee.ac.ukdundee.ac.uk

Table 1: Inhibition of DYRK1A by Imidazo[1,2-b]pyridazine Derivatives
CompoundTarget KinaseInhibitory Concentration (IC₅₀)Reference
Compound 20aDYRK1A50 nM nih.gov
Compound 17DYRK1APotent Cellular Inhibitor dundee.ac.ukdundee.ac.uk
Compound 29DYRK1AImproved selectivity vs CLK dundee.ac.ukdundee.ac.uk

In conjunction with their activity against DYRKs, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of CDC-like kinases (CLKs). nih.gov These kinases are involved in the regulation of pre-mRNA splicing, a critical cellular process. A study synthesizing 3,6-disubstituted imidazo[1,2-b]pyridazines revealed several derivatives with selective inhibitory activity against both DYRKs and CLKs, with IC₅₀ values below 100 nM. nih.gov

Notably, the research extended to kinases from parasitic organisms, showing that these compounds also potently inhibit Plasmodium falciparum CLK1 (PfCLK1). nih.gov Compound 20a was found to be a highly selective inhibitor against multiple kinases, including CLK1 (IC₅₀ = 82 nM), CLK4 (IC₅₀ = 44 nM), and PfCLK1 (IC₅₀ = 32 nM), highlighting the potential of this scaffold for developing anti-parasitic agents. nih.gov

Table 2: Inhibition of CLKs by Imidazo[1,2-b]pyridazine Compound 20a
Target KinaseInhibitory Concentration (IC₅₀)Reference
CLK182 nM nih.gov
CLK444 nM nih.gov
PfCLK132 nM nih.gov

TAK1, a serine/threonine kinase, is a key mediator in inflammatory and cell survival pathways. Its upregulation and overexpression in multiple myeloma (MM) make it an attractive therapeutic target. nih.govnih.gov Researchers have discovered that imidazo[1,2-b]pyridazines featuring a morpholine (B109124) or piperazine (B1678402) substitution at the C6 position, along with an aryl group at C3, are potent TAK1 inhibitors. nih.govresearchgate.net

One lead compound, compound 26 , demonstrated an IC₅₀ of 55 nM against TAK1's enzymatic activity. nih.govnih.govresearchgate.net This compound and its analogs also effectively inhibited the growth of multiple myeloma cell lines (MPC-11 and H929) with GI₅₀ values as low as 30 nM, indicating their potential as anti-MM therapeutics. nih.govnih.gov The introduction of the morpholine moiety at the C6 position was found to be particularly effective in enhancing kinase inhibition. nih.gov

Table 3: Activity of Imidazo[1,2-b]pyridazine Derivatives Against TAK1 and Multiple Myeloma Cells
CompoundTargetActivity MetricValueReference
Compound 26TAK1 KinaseIC₅₀55 nM nih.govnih.gov
Compound 26 AnalogsMPC-11/H929 CellsGI₅₀As low as 30 nM nih.govnih.gov

Bruton's tyrosine kinase (Btk) is essential for B cell receptor signaling, and its role in the survival and proliferation of malignant B cells has made it a prime target for treating B cell malignancies. nih.gov Research has led to the discovery of covalent, irreversible Btk inhibitors based on the imidazo[1,2-b]pyridazine scaffold. nih.gov

A specific derivative, compound 22 (TM471-1) , exhibited potent Btk inhibition with an IC₅₀ of 1.3 nM. nih.gov This compound also demonstrated exceptional selectivity when tested against a panel of 310 other kinases. nih.gov Following promising preclinical results, including significant tumor growth inhibition in xenograft models, TM471-1 has advanced into Phase I clinical trials. nih.gov

Table 4: Activity of Imidazo[1,2-b]pyridazine-based Btk Inhibitor
CompoundTarget KinaseInhibitory Concentration (IC₅₀)Development StageReference
Compound 22 (TM471-1)Btk1.3 nMPhase I Clinical Trial nih.gov

The broad applicability of the imidazo[1,2-b]pyridazine scaffold has been demonstrated through its activity against a range of other important kinase targets.

Janus Kinase 2 (JAK2): Certain imidazo[1,2-b]pyridazine derivatives have been identified as novel and potent inhibitors of Janus kinases (JAKs). google.com Specifically, they have been developed as allosteric inhibitors that bind to the pseudokinase domain (JH2) of TYK2, a JAK family member, to suppress cytokine signaling. rsc.org

Cyclin-Dependent Kinase (CDK): Modification of earlier inhibitor series led to the identification of less lipophilic imidazo[1,2-b]pyridazines as potent and selective inhibitors of CDK2. nih.gov Further research has yielded derivatives that are potent inhibitors of CDK12 and CDK13, which play critical roles in gene transcription and DNA damage response. digitellinc.com

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Using a structure-based design strategy, researchers have developed potent and orally bioavailable imidazo[1,2-b]pyridazine-based inhibitors of p38 MAP kinase. nih.gov One N-oxide derivative showed significant in vivo efficacy in a rat model of collagen-induced arthritis, a condition where p38 MAPK is implicated. nih.gov

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): The imidazopyridazine series was identified from high-throughput screening as potent inhibitors of PfCDPK1, a kinase essential for the lifecycle of the malaria parasite but absent in humans. nih.govasm.org Optimization efforts have produced compounds with subnanomolar IC₅₀ values against the enzyme and low nanomolar efficacy against the parasite in vitro. asm.orgacs.org However, further studies suggested that the primary anti-parasitic mechanism for some of these compounds might be through the inhibition of other targets like PKG or HSP90. asm.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase: The imidazo[1,2-b]pyridazine scaffold has been incorporated into molecules designed as dual inhibitors of c-Met and VEGFR2, two key receptor tyrosine kinases involved in angiogenesis and tumor progression. researchgate.net

Development of Imidazo[1,2-b]pyridazine Derivatives as Ligands for β-Amyloid Plaques in Neurodegenerative Disease Research

Beyond kinase inhibition, the imidazo[1,2-b]pyridazine structure has been explored for its potential in diagnosing neurodegenerative diseases like Alzheimer's. A key pathological hallmark of Alzheimer's is the extracellular deposition of β-amyloid (Aβ) plaques in the brain. nih.govnih.gov Developing ligands that can bind to these plaques is crucial for creating imaging agents for positron emission tomography (PET) to enable early diagnosis. nih.gov

Researchers have synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their binding affinity to synthetic Aβ aggregates. nih.govnih.govacs.org These compounds were designed as isosteric analogues of IMPY, a known amyloid imaging agent, with the goal of reducing lipophilicity and nonspecific binding. nih.gov The binding affinities (Ki) of these derivatives ranged from 11.0 nM to over 1000 nM, depending on the substitutions at the C2 and C6 positions. nih.govnih.gov One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) , showed a particularly high binding affinity with a Ki value of 11.0 nM, suggesting its potential as a lead for developing novel PET radiotracers for imaging Aβ plaques. nih.govnih.govacs.org

Table 5: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Aggregates
CompoundBinding Affinity (Ki)Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4)11.0 nM nih.govnih.govacs.org
Series of Imidazo[1,2-b]pyridazine Derivatives11.0 to >1000 nM nih.govnih.gov

Antimicrobial and Antiparasitic Applications of Imidazo[1,2-b]pyridazine Derivatives

The fused heterocyclic system of imidazo[1,2-b]pyridazine is a key structural motif in the development of new anti-infective agents. nih.gov Research has explored its potential against various pathogens, including bacteria, fungi, and parasites. nih.gov

Investigation as Antimycobacterial Agents

The imidazo[1,2-b]pyridazine scaffold is recognized for its broad biological activities and has been investigated for general antibacterial properties. nih.gov While related fused heterocyclic systems like imidazo[1,2-a]pyridines have been extensively studied as potent agents against Mycobacterium tuberculosis, specific research detailing the antimycobacterial activity of 6-bromo-2-methylimidazo[1,2-b]pyridazine or its direct derivatives was not prominent in the reviewed literature. The general classification of the scaffold as having "antibacterial" potential suggests it remains a structure of interest in the broader search for new anti-infective compounds. nih.gov

Evaluation as Antifilarial Agents

The potential of imidazo[1,2-b]pyridazine derivatives extends to antiparasitic applications. nih.gov This general classification includes a wide range of parasitic organisms. However, specific studies focusing on the evaluation of this compound or its analogues as targeted antifilarial agents have not been detailed in the available research.

Antifungal Activity Studies

Significant research has been conducted on the antifungal properties of imidazo[1,2-b]pyridazine derivatives, particularly against phytopathogenic fungi. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine compounds were synthesized and evaluated for their ability to inhibit mycelial growth across nine different fungal strains. nih.gov

The in vitro bioassays demonstrated that most of the synthesized compounds possessed excellent and broad-spectrum antifungal activities. nih.gov Structure-activity relationship (SAR) analysis revealed that the nature of the substituents on both the benzene (B151609) ring (at position 3) and the pyridazine (B1198779) ring (at position 6) significantly influences the antifungal potency. nih.gov Notably, several derivatives exhibited significantly higher potency than the commercial fungicide hymexazol (B17089) against specific fungal strains. nih.gov

Compounds 4a , 4c , 4d , 4l , and 4r were identified as particularly potent, showing 1.9 to 25.5 times greater activity than hymexazol against Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov

CompoundSubstituent (Position 3)Substituent (Position 6)Notable Activity Highlight nih.gov
4a4-FluorophenylPhenyl1.9-25.5 fold more potent than hymexazol against select fungi
4c4-ChlorophenylPhenyl1.9-25.5 fold more potent than hymexazol against select fungi
4d4-BromophenylPhenyl1.9-25.5 fold more potent than hymexazol against select fungi
4l4-Methylphenyl4-Fluorophenyl1.9-25.5 fold more potent than hymexazol against select fungi
4r4-Methoxyphenyl4-Fluorophenyl1.9-25.5 fold more potent than hymexazol against select fungi

Targeting VirB11 ATPase in Bacterial Virulence Mechanisms

The VirB11 ATPase is a key component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori, making it an attractive target for antimicrobial drug discovery to inhibit bacterial virulence. nih.govnih.gov While research has identified inhibitors for this enzyme, these studies have predominantly focused on related, but structurally distinct, heterocyclic scaffolds such as imidazo[1,2-a]pyrazines. nih.govucl.ac.ukucl.ac.uk These compounds have been investigated as competitive inhibitors of ATP at the enzyme's active site. ucl.ac.ukucl.ac.uk However, literature specifically detailing the investigation of imidazo[1,2-b]pyridazine derivatives as inhibitors of VirB11 ATPase was not identified in the searched sources.

Modulation of Voltage-Gated Calcium Channels (e.g., hCav3.1) by Imidazo[1,2-b]pyridazine Compounds

Voltage-gated calcium channels are critical in regulating intracellular calcium levels and are important drug targets. nih.gov Despite the broad biological profiling of the imidazo[1,2-b]pyridazine scaffold, specific research on its derivatives, including this compound, as modulators of voltage-gated calcium channels, such as the hCav3.1 subtype, is not described in the reviewed scientific literature.

Application of Imidazo[1,2-b]pyridazines as Building Blocks in Material Science Research

The imidazo[1,2-b]pyridazine (IP) core has been successfully utilized as a novel electron-transporting building block for developing host materials for high-performance phosphorescent organic light-emitting devices (PhOLEDs). acs.orgnih.gov The IP moiety demonstrates excellent thermal stability and electron-transporting capability, which are crucial properties for durable and efficient OLEDs. acs.orgnih.gov

In one study, several bipolar host materials were developed by combining the n-type (electron-transporting) IP core with p-type (hole-transporting) carbazole (B46965) units. acs.orgnih.gov The substitution pattern on the IP core was systematically varied to optimize performance. The resulting materials, IP6Cz , IP68Cz , IP36Cz , and IP368Cz , were evaluated in red and deep-red PhOLEDs. acs.orgnih.gov

The devices using IP6Cz and IP68Cz as hosts demonstrated exceptional electroluminescence performance. acs.orgnih.gov Red PhOLEDs based on IP6Cz and IP68Cz achieved maximum external quantum efficiencies (ηext,max) of 26.9% and 25.2%, respectively, with minimal efficiency roll-off. nih.gov The corresponding deep-red devices also showed high efficiencies. acs.orgnih.gov This research establishes the imidazo[1,2-b]pyridazine unit as a premier building block for creating advanced bipolar materials for red-emitting device applications. acs.orgnih.gov

Host MaterialCarbazole Substitution Site(s) on IP CoreDevice TypeMaximum External Quantum Efficiency (ηext,max) nih.gov
IP6Cz6Red PhOLED26.9%
IP68Cz6, 8Red PhOLED25.2%
IP6Cz6Deep-Red PhOLED20.5%
IP68Cz6, 8Deep-Red PhOLED19.9%
IP36Cz3, 6-Lower performance compared to IP6Cz/IP68Cz
IP368Cz3, 6, 8-Lower performance compared to IP6Cz/IP68Cz

Role of Imidazo[1,2-b]pyridazine as a Versatile Reagent and Scaffold in Organic Synthesis and Medicinal Chemistry

The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govresearchgate.netdntb.gov.ua Its significance in drug discovery has been spurred by the success of molecules like the kinase inhibitor ponatinib, leading to extensive research into new therapeutic agents containing this heterocyclic system. nih.govresearchgate.net The scaffold's value lies in its rigid, bicyclic structure which can be readily functionalized at multiple positions, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets. researchgate.netresearchgate.net This versatility has established the imidazo[1,2-b]pyridazine framework as a foundational component in the development of treatments for a wide array of conditions, including cancer, inflammatory diseases, and neurological disorders. nih.govresearchgate.netresearchgate.net

In organic synthesis, the imidazo[1,2-b]pyridazine ring system, particularly halogenated derivatives like this compound, serves as a highly adaptable reagent. The formation of the core structure is often achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov The halogen atom, typically at the C-6 position, acts as a crucial handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. researchgate.net Methods such as the Suzuki-Miyaura, Sonogashira, and Heck reactions enable the efficient attachment of aryl, alkyl, and other groups, making this scaffold a key building block for creating large libraries of compounds for biological screening. researchgate.net Research has shown that the reactivity of the 6-position towards these coupling reactions can be influenced by the nature of the substituent at the C-2 position. researchgate.net This synthetic tractability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new derivatives. nih.govdntb.gov.ua

The application of the imidazo[1,2-b]pyridazine scaffold is prominent in the design of kinase inhibitors. researchgate.netresearchgate.net By modifying the substituents on the core, researchers have developed potent and selective inhibitors for a variety of protein kinases implicated in cancer and other diseases.

Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition Derivatives of imidazo[1,2-b]pyridazine have been discovered to be potent inhibitors of TAK1, a kinase overexpressed in multiple myeloma. In one study, a lead compound featuring the imidazo[1,2-b]pyridazine scaffold demonstrated nanomolar inhibitory concentration against the TAK1 enzyme and potent growth inhibition of multiple myeloma cell lines. rsc.org

Table 1: Activity of Imidazo[1,2-b]pyridazine-based TAK1 Inhibitor

CompoundTargetAssayResult (IC50/GI50)Reference
Compound 26TAK1 EnzymeEnzymatic Activity55 nM rsc.org
Compound 26MPC-11 CellsGrowth Inhibition30 nM rsc.org
Compound 26H929 CellsGrowth Inhibition30 nM rsc.org

Anaplastic Lymphoma Kinase (ALK) Inhibition To combat resistance to existing treatments for non-small cell lung cancer, novel macrocyclic derivatives based on the imidazo[1,2-b]pyridazine structure have been developed as ALK inhibitors. These compounds have shown efficacy against wild-type ALK and clinically relevant mutant forms, including the highly resistant G1202R mutation. nih.gov

Table 2: Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative against ALK Mutants

CompoundTargetResult (IC50 in nM)Reference
O-10ALKWT2.6 nih.gov
ALKG1202R6.4
ALKL1196M/G1202R23

Bruton's Tyrosine Kinase (BTK) Inhibition The imidazo[1,2-b]pyridazine scaffold was utilized to create a highly potent and selective irreversible inhibitor of BTK, a critical enzyme in B cell malignancies. The lead compound from this research, TM471-1, exhibited potent BTK inhibition and advanced into clinical trials. acs.org

Table 3: Activity of Imidazo[1,2-b]pyridazine-based BTK Inhibitor

CompoundTargetResult (IC50)SelectivityReference
Compound 22 (TM471-1)BTK1.3 nMExcellent across 310 kinases acs.org

Tropomyosin Receptor Kinase (TRK) Inhibition As a platform for second-generation TRK inhibitors, the imidazo[1,2-b]pyridazine core has been instrumental in developing compounds that can overcome acquired resistance to first-generation drugs. A representative compound demonstrated potent, nanomolar inhibition against both wild-type and mutant TRK enzymes. nih.gov

Table 4: Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative against TRK Mutants

CompoundTargetResult (IC50 in nM)Reference
Compound 15mTRKWT0.08 nih.gov
TRKG595R2.14
TRKG667C0.68

mTOR Inhibition Based on the structure-activity relationships of known mTOR inhibitors, new imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized. These compounds showed significant anti-proliferative activity against human cancer cell lines and potent mTOR inhibitory activity. nih.gov

Table 5: mTOR Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTargetResult (IC50)Reference
A17mTOR0.067 µM nih.gov
A18mTOR0.062 µM nih.gov

Ligands for β-Amyloid Plaques Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has been explored for applications in neurodegenerative diseases. A series of derivatives were synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. These compounds are being investigated as potential imaging agents for detecting Aβ plaques in the brain. nih.gov

Table 6: Binding Affinity of an Imidazo[1,2-b]pyridazine Derivative to Aβ Aggregates

CompoundTargetResult (Ki)Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4)1-40 Aggregates11.0 nM nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Imidazo[1,2-b]pyridazines

The synthesis of the imidazo[1,2-b]pyridazine (B131497) core and its derivatives is a cornerstone of ongoing research. While classical methods exist, the development of more efficient, sustainable, and versatile synthetic routes is a key objective. Future efforts are likely to concentrate on:

Metal-Catalyzed Cross-Coupling Reactions: Recent advancements have highlighted the power of organometallic chemistry for the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi cross-coupling reactions have been instrumental in creating diverse libraries of substituted derivatives. researchgate.net Future work will likely focus on expanding the scope of these reactions, employing novel catalysts to improve yields and functional group tolerance, and developing one-pot sequential coupling reactions to streamline synthetic pathways. researchgate.net

C-H Activation: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to creating carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The application of C-H activation strategies to the imidazo[1,2-b]pyridazine core, particularly at positions that are challenging to functionalize through classical methods, is a promising area of exploration. researchgate.net Visible light-induced C-H functionalization of related imidazo[1,2-a]pyridines has shown significant progress, suggesting a potential avenue for the development of novel methodologies for imidazo[1,2-b]pyridazines. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: To accelerate the synthesis of imidazo[1,2-b]pyridazine libraries, the adoption of flow chemistry and microwave-assisted organic synthesis (MAOS) is anticipated to increase. These technologies can offer significant advantages in terms of reaction speed, efficiency, and scalability.

A recent study detailed an efficient, metal-catalyst-free synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate for the drug risdiplam, showcasing a move towards more sustainable and cost-effective manufacturing processes. nih.gov

Exploration of Underexplored Derivatization Pathways and Functionalization Strategies

While significant research has focused on the derivatization of the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine ring, there remains considerable scope for exploring new functionalization pathways. nih.gov This includes:

Late-Stage Functionalization: The development of methods for the late-stage functionalization of complex imidazo[1,2-b]pyridazine derivatives is crucial for rapidly generating analogues with improved pharmacological properties. This approach allows for the modification of a lead compound in the final steps of a synthetic sequence, accelerating the structure-activity relationship (SAR) studies.

Fluorination and Trifluoromethylation: The introduction of fluorine atoms or trifluoromethyl groups can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. The development of novel and efficient methods for the selective fluorination and trifluoromethylation of the imidazo[1,2-b]pyridazine scaffold is a key area of interest.

Scaffold Hopping and Bioisosteric Replacement: To explore new chemical space and intellectual property landscapes, researchers are employing scaffold hopping strategies, replacing the imidazo[1,2-b]pyridazine core with other heterocyclic systems while maintaining key pharmacophoric features. nih.gov Additionally, the use of bioisosteric replacements for various substituents can lead to compounds with improved properties.

Recent work on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has demonstrated the potential to identify potent and selective inhibitors of various kinases. nih.govpasteur.fr

Advanced Mechanistic Studies of Biological Interactions and Target Specificity

A deeper understanding of how imidazo[1,2-b]pyridazine derivatives interact with their biological targets at a molecular level is essential for the design of more potent and selective drugs. Future research will likely involve:

Structural Biology: X-ray crystallography and cryo-electron microscopy will continue to be invaluable tools for elucidating the binding modes of imidazo[1,2-b]pyridazine-based inhibitors with their target proteins. dundee.ac.ukox.ac.uk These structural insights provide a rational basis for the design of new analogues with improved affinity and selectivity.

Biophysical Techniques: The use of biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays will be crucial for quantifying binding affinities and understanding the thermodynamics of inhibitor-target interactions.

Chemical Proteomics: To identify the cellular targets and off-targets of imidazo[1,2-b]pyridazine-based compounds, chemical proteomics approaches will be increasingly employed. This can help to understand the polypharmacology of these compounds and to anticipate potential side effects.

The imidazo[1,2-b]pyridazine scaffold has been identified as a versatile inhibitor of a range of kinases, including DYRKs, CLKs, Haspin, Tyk2, and mTOR. nih.govpasteur.frdundee.ac.ukox.ac.uknih.govnih.govnih.gov For example, derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), with some compounds overcoming resistance mutations. nih.gov Another study reported the discovery of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of IκB kinase β (IKKβ), with a detailed interaction model proposed. nih.gov

Table 1: Selected Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors and their Activities

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 20aCLK182 nih.govpasteur.fr
Compound 20aCLK444 nih.govpasteur.fr
Compound 20aDYRK1A50 nih.govpasteur.fr
Compound 20aPfCLK132 nih.govpasteur.fr
Compound 21Haspin6 nih.gov
Compound 15mTRKWT0.08 nih.gov
Compound 15mTRKG595R2.14 nih.gov
Compound 15mTRKG667C0.68 nih.gov
Compound 26TAK155 rsc.org
Compound 27fMps10.70 medchemexpress.cn
Compound A17mTOR67 nih.gov
Compound A18mTOR62 nih.gov

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]pyridazine Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. For the imidazo[1,2-b]pyridazine scaffold, these computational tools can be leveraged to:

Predict Biological Activity and Properties: AI/ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel imidazo[1,2-b]pyridazine derivatives. researchgate.net This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can be used to design novel imidazo[1,2-b]pyridazine-based molecules with desired properties from scratch. These models can explore vast chemical spaces and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate novel therapeutic targets for imidazo[1,2-b]pyridazine-based compounds. For instance, in-silico docking studies have been used to design imidazo[4,5-b]pyridine analogues as potential inhibitors of lumazine (B192210) synthase in Mycobacterium tuberculosis. nih.gov

The integration of AI and ML with experimental data will create a powerful feedback loop, accelerating the design-make-test-analyze cycle and ultimately leading to the faster discovery of new and effective medicines based on the imidazo[1,2-b]pyridazine scaffold.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-methylimidazo[1,2-b]pyridazine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of 2-aminopyridazine derivatives with α-bromoketones or α-bromoaldehydes. For example, 2-aminoimidazoles can react with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux in polar aprotic solvents like DMF or acetonitrile . Optimization focuses on temperature (80–120°C), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometry to maximize yield (reported up to 75–85% in similar imidazo[1,2-b]pyridazine syntheses) . Purity is confirmed via HPLC (>97%) .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl group at C2 and bromine at C6).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C7_7H6_6BrN3_3, MW = 236.05) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related imidazo[1,2-a]pyrimidines .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C6 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups, critical for diversifying the core structure . Reaction efficiency depends on ligand choice (e.g., XPhos) and base (K2_2CO3_3) .

Q. What are the stability and storage recommendations for this compound?

Store under inert atmosphere (Ar/N2_2) at 2–8°C to prevent degradation via hydrolysis or photolysis. Stability studies on analogs show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens derivatives for binding to targets like cyclin-dependent kinases (CDKs), as seen in imidazo[1,2-a]pyridine-based inhibitors . ICReDD’s reaction path search algorithms optimize synthetic routes by simulating transition states and intermediates .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-b]pyridazine analogs?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Mitigation steps include:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols.
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
  • Structural Confirmation : Single-crystal XRD ensures compound identity, as conflicting data may stem from polymorphic forms .

Q. How do substituent effects at the C2 methyl group modulate pharmacokinetic properties?

The methyl group enhances lipophilicity (logP ~2.1), improving membrane permeability. Comparative studies with bulkier substituents (e.g., phenyl) show reduced metabolic clearance in hepatic microsomes due to steric hindrance of cytochrome P450 enzymes .

Q. What in silico and in vitro approaches assess the compound’s potential as a kinase inhibitor?

  • Kinase Profiling : Use panels like Eurofins’ SelectScreen to measure IC50_{50} against kinases (e.g., CDK2, EGFR).
  • Molecular Dynamics Simulations : Model binding stability in ATP-binding pockets; imidazo[1,2-b]pyridazines exhibit strong π-π stacking with conserved phenylalanine residues .

Q. How to troubleshoot low yields in the synthesis of nitro-substituted analogs?

Low yields in nitration reactions may result from competing side reactions (e.g., ring oxidation). Strategies include:

  • Temperature Control : Maintain <0°C during HNO3_3/H2_2SO4_4 nitration to minimize decomposition.
  • Protecting Groups : Temporarily block reactive sites (e.g., bromine) with trimethylsilyl chloride .

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